molecular formula C11H9NO3 B11899430 2-Hydroxy-8-methoxyquinoline-3-carbaldehyde

2-Hydroxy-8-methoxyquinoline-3-carbaldehyde

Cat. No.: B11899430
M. Wt: 203.19 g/mol
InChI Key: HDBFWZOTYSMEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-8-methoxyquinoline-3-carbaldehyde is a heterocyclic compound with the molecular formula C11H9NO3. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-8-methoxyquinoline-3-carbaldehyde typically involves the reaction of 8-methoxyquinoline with appropriate reagents to introduce the hydroxyl and aldehyde functional groups. One common method is the Vilsmeier-Haack reaction, which uses a combination of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the aldehyde group at the 3-position of the quinoline ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or similar methodologies to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-8-methoxyquinoline-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: 2-Hydroxy-8-methoxyquinoline-3-carboxylic acid.

    Reduction: 2-Hydroxy-8-methoxyquinoline-3-methanol.

    Substitution: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.

Mechanism of Action

The mechanism of action of 2-Hydroxy-8-methoxyquinoline-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The hydroxyl and methoxy groups can form hydrogen bonds, while the aldehyde group can participate in covalent interactions with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-8-methoxyquinoline-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This unique arrangement allows for specific applications in the synthesis of complex molecules and the development of bioactive compounds .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

8-methoxy-2-oxo-1H-quinoline-3-carbaldehyde

InChI

InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-5-8(6-13)11(14)12-10(7)9/h2-6H,1H3,(H,12,14)

InChI Key

HDBFWZOTYSMEEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C(=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.